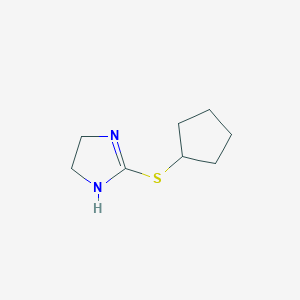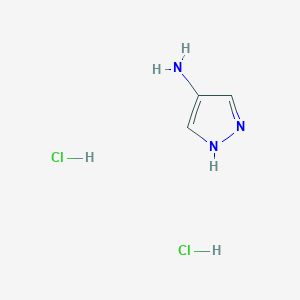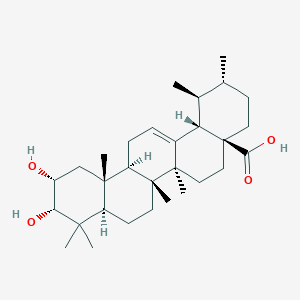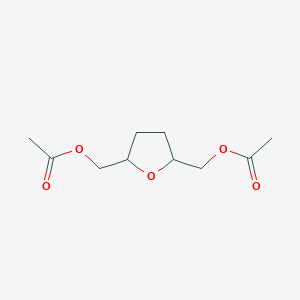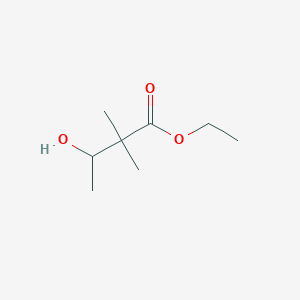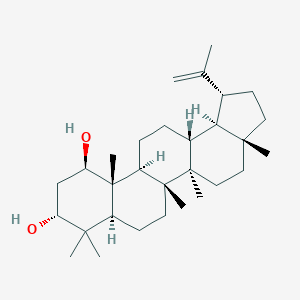
Glochidiol
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Glochidiol, a natural triterpenoid, primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays crucial roles in various cellular processes, including cell division, intracellular transportation, and the maintenance of cell shape .
Mode of Action
This compound interacts with tubulin by targeting the colchicine binding site . This interaction is facilitated by the formation of hydrogen bonds between this compound and residues of tubulin . By binding to the colchicine site, this compound inhibits tubulin polymerization, a critical process for microtubule formation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule assembly pathway . Microtubules are essential components of the cell’s cytoskeleton and play a vital role in cell division. By inhibiting tubulin polymerization, this compound disrupts microtubule formation, which can lead to cell cycle arrest and apoptosis .
Result of Action
This compound has been found to have potent antiproliferative activity against various lung cancer cell lines . In vivo, this compound effectively inhibits lung cancer HCC-44 xenograft tumor growth in nude mice . These effects are likely due to the disruption of microtubule formation, leading to cell cycle arrest and apoptosis .
Analyse Biochimique
Biochemical Properties
Glochidiol has been shown to interact with tubulin, a globular protein . It forms hydrogen bonds with residues of tubulin . This interaction is significant as it influences the polymerization of tubulin .
Cellular Effects
This compound has potent antiproliferative activity against various lung cancer cell lines . It has been found to effectively inhibit lung cancer HCC-44 xenograft tumor growth in nude mice . This suggests that this compound may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the colchicine binding site of tubulin . It inhibits tubulin polymerization in vitro with an IC50 value of 2.76 µM . This suggests that this compound might be a novel colchicine binding site inhibitor with the potential to treat lung cancer .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'acide 2,6-diaminoheptanedioïque peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique l'hydrogénation du tétrahydrodipicolinate pour produire de l'acide 2,6-diaminopimélique . Les conditions de réaction incluent généralement l'utilisation d'un catalyseur d'hydrogénation tel que le palladium sur carbone (Pd/C) sous hydrogène gazeux à des pressions et des températures élevées.
Méthodes de production industrielle : La production industrielle de l'acide 2,6-diaminoheptanedioïque implique souvent des procédés de fermentation microbienne. Des souches spécifiques de bactéries, telles que Corynebacterium glutamicum, sont conçues pour surproduire ce composé. Le bouillon de fermentation est ensuite traité pour isoler et purifier le produit désiré .
Analyse Des Réactions Chimiques
Types de réactions : L'acide 2,6-diaminoheptanedioïque subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les acides cétoniques correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différents dérivés d'acides aminés.
Substitution : Il peut subir des réactions de substitution où les groupes amino sont remplacés par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des réactifs comme les chlorures d'acyle et les anhydrides sont utilisés pour les réactions de substitution.
Produits principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés d'acides aminés et des acides cétoniques, en fonction des conditions de réaction et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
L'acide 2,6-diaminoheptanedioïque a un large éventail d'applications de recherche scientifique, notamment :
Biologie : Ce composé est essentiel pour étudier la biosynthèse et le métabolisme de la paroi cellulaire bactérienne.
Industrie : Il est utilisé dans la production de divers produits biochimiques et comme complément dans les milieux de culture microbienne
5. Mécanisme d'action
L'acide 2,6-diaminoheptanedioïque exerce ses effets en participant à la biosynthèse du peptidoglycane, un composant essentiel de la paroi cellulaire bactérienne. Il agit comme substrat pour l'enzyme UDP-N-acétylmuramoyl-L-alanyl-D-glutamate-2,6-diaminopimélate ligase, qui catalyse l'addition de l'acide 2,6-diaminoheptanedioïque au précurseur nucléotidique UDP-N-acétylmuramoyl-L-alanyl-D-glutamate . Ce processus est essentiel pour maintenir l'intégrité structurale et la rigidité des parois cellulaires bactériennes.
Composés similaires :
Lysine : Un acide aminé essentiel ayant une structure similaire mais des fonctions biologiques différentes.
Ornithine : Un autre dérivé d'acide aminé impliqué dans le cycle de l'urée.
Acide glutamique : Un acide aminé qui joue un rôle clé dans la neurotransmission.
Unicité : L'acide 2,6-diaminoheptanedioïque est unique en raison de son rôle spécifique dans la biosynthèse de la paroi cellulaire bactérienne. Contrairement à la lysine et à l'ornithine, qui sont principalement impliquées dans la synthèse des protéines et les voies métaboliques, l'acide 2,6-diaminoheptanedioïque est directement incorporé dans la couche de peptidoglycane, ce qui en fait une cible cruciale pour le développement d'antibiotiques .
Applications De Recherche Scientifique
2,6-Diaminoheptanedioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: This compound is essential for studying bacterial cell wall biosynthesis and metabolism.
Industry: It is used in the production of various biochemicals and as a supplement in microbial culture media
Comparaison Avec Des Composés Similaires
Lysine: An essential amino acid with a similar structure but different biological functions.
Ornithine: Another amino acid derivative involved in the urea cycle.
Glutamic Acid: An amino acid that plays a key role in neurotransmission.
Uniqueness: 2,6-Diaminoheptanedioic acid is unique due to its specific role in bacterial cell wall biosynthesis. Unlike lysine and ornithine, which are primarily involved in protein synthesis and metabolic pathways, 2,6-diaminoheptanedioic acid is directly incorporated into the peptidoglycan layer, making it a crucial target for antibiotic development .
Propriétés
IUPAC Name |
(1R,3aR,5aR,5bR,7aS,9R,11R,11aR,11bS,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,23+,24+,25+,27+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEUJTWPRYKNNX-DZEONHSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](C[C@H](C5(C)C)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318386 | |
| Record name | Glochidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6610-56-6 | |
| Record name | Glochidiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6610-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glochidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





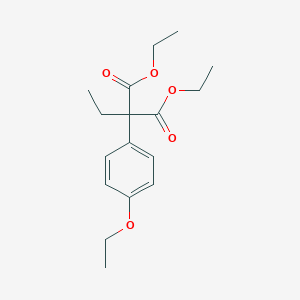
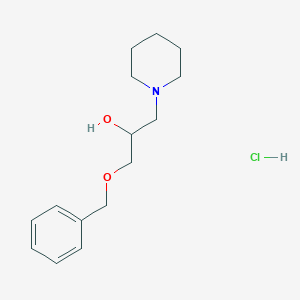
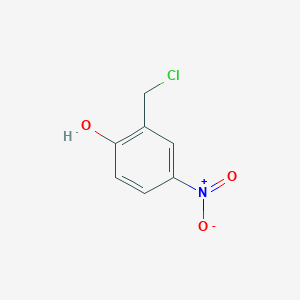
![2-[(Ethylamino)methyl]-4-nitrophenol](/img/structure/B20467.png)

